2-Ethylthiazolidine

描述

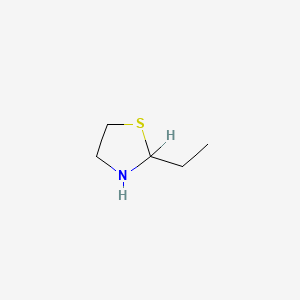

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLVYXIKAAFTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NCCS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946895 | |

| Record name | 2-Ethyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-09-7 | |

| Record name | 2-Ethylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylthiazolidine and Its Functionalized Derivatives

Classical Cyclocondensation Routes for Thiazolidine (B150603) Ring Formation

Classical approaches to thiazolidine synthesis typically involve the reaction between a 1,2-aminothiol and an aldehyde or ketone. This reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization through nucleophilic attack of the thiol group onto the imine carbon.

Condensation of Cysteamine (B1669678) with Aldehyde Precursors

A fundamental method for synthesizing thiazolidines involves the condensation of cysteamine (2-aminoethanethiol) with various aldehydes. For the specific synthesis of 2-ethylthiazolidine, propionaldehyde (B47417) (propanal) serves as the aldehyde precursor. This reaction is generally carried out under mild conditions, often in aqueous or alcoholic solvents. The presence of a buffer or mild acid can facilitate the reaction by promoting Schiff base formation and stabilizing intermediates rsc.orgresearchgate.netdiva-portal.orgresearchgate.netrsc.orgdss.go.th.

The mechanism involves the initial nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of propionaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a thiazolidine imine. Subsequent intramolecular cyclization, where the thiol group attacks the imine carbon, leads to the formation of the saturated five-membered thiazolidine ring. The reaction is known to be efficient and atom-economical, often proceeding without the need for a catalyst under neutral or slightly acidic conditions researchgate.netdiva-portal.org. Studies have shown that buffers, particularly phosphate (B84403) buffers, can significantly promote thiazolidine formation by stabilizing carbocationic intermediates and facilitating cyclization dss.go.th. The reaction rate is also influenced by pH, with optimal formation observed at neutral to slightly acidic pH values rsc.orgrsc.org.

Table 1: Classical Synthesis of this compound from Cysteamine

| Starting Materials | Aldehyde Precursor | Solvent | Conditions | Yield | Reference(s) |

| Cysteamine | Propionaldehyde | Aqueous buffer | Room temperature, pH 7.4, ~5 minutes | High | rsc.orgresearchgate.netdiva-portal.orgresearchgate.netrsc.org |

| Cysteamine hydrochloride | Propionaldehyde | Water/Methanol | pH 6.2 (adjusted with NaOH), 24 hours stir | N/A | tandfonline.com |

| Cysteamine | Propanal | N/A | Thermal treatment (e.g., frying) | N/A | perfumerflavorist.com |

Note: Yields are often described qualitatively as "high" or "complete" in the literature. Specific quantitative yields for this compound via this exact method are not always detailed in the provided snippets, but the general reaction is well-established.

Amino Acid-Derived Approaches (e.g., L-Cysteine and Aldehydes)

Amino acids, particularly those containing both amine and thiol functionalities like L-cysteine, can also serve as precursors for thiazolidine ring formation. When L-cysteine is condensed with propionaldehyde, it yields chiral this compound derivatives, such as this compound-4-carboxylic acid vulcanchem.com. This approach is valuable for introducing stereochemical control into the synthesis, as the inherent chirality of the amino acid is preserved in the resulting thiazolidine ring.

The reaction mechanism is analogous to that involving cysteamine, with the amine group of L-cysteine reacting with propionaldehyde to form an imine, followed by cyclization by the thiol group rsc.orgdiva-portal.orgresearchgate.netvulcanchem.com. These reactions are also typically performed in aqueous or protic solvents and can be efficient at physiological pH rsc.orgresearchgate.netdiva-portal.orgrsc.org. The presence of the carboxylic acid group on the thiazolidine ring (at the 4-position) can influence solubility and provide a handle for further derivatization vulcanchem.com.

Table 2: Synthesis of Chiral this compound Derivatives from L-Cysteine

| Starting Materials | Aldehyde Precursor | Solvent | Conditions | Product Type | Reference(s) |

| L-Cysteine | Propionaldehyde | Aqueous buffer | Room temperature, pD 7.4, ~5 minutes | This compound | rsc.orgresearchgate.netdiva-portal.orgresearchgate.netrsc.org |

| L-Cysteine | Propionaldehyde | Aqueous acid | N/A | 2-Ethylthiazolidinecarboxylic acid | vulcanchem.com |

Modernized and Efficient Synthetic Protocols

Contemporary synthetic chemistry has introduced methods to accelerate reaction times, improve yields, and enhance selectivity in thiazolidine synthesis.

Microwave-Assisted Synthesis of Thiazolidine Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of thiazolidines and related heterocycles mdpi.comlatticescipub.comtishreen.edu.syrasayanjournal.co.intsijournals.comcornell.edu. This technique significantly reduces reaction times, often from hours to minutes, while typically leading to higher yields and purities compared to conventional heating methods. For instance, microwave irradiation has been successfully applied to the synthesis of thiazolidinediones from aldehydes and amino thiols latticescipub.comtishreen.edu.sy. While specific examples for this compound are not explicitly detailed, the general principle of using microwave energy to drive the cyclocondensation of amines, thiols, and aldehydes is well-established and applicable mdpi.comrasayanjournal.co.in.

Table 3: Microwave-Assisted Synthesis of Thiazolidine Derivatives

| Starting Materials | Aldehyde/Ketone | Solvent | Microwave Power/Time | Yield | Notes | Reference(s) |

| Benzaldehyde, Cysteine | Benzaldehyde | Ethanol | 340 Watt, 4 minutes | Very Good | Synthesis of thiazolidinediones | latticescipub.comtishreen.edu.sy |

| 2,4-Thiazolidinedione, Aldehyde | Aldehyde | Acetic acid | 200 Watts, 5 min | 87-89% | Synthesis of thiazolidinedione derivatives | rasayanjournal.co.in |

| Isoniazid, Isatin, Mercaptoacetic acid | N/A | Alcohol/DMF | 2 min / 7 min | High | Synthesis of spiro-[indole-thiazolidine] | tsijournals.com |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity (control over the position of bond formation) and stereoselectivity (control over the spatial arrangement of atoms) is crucial for synthesizing specific thiazolidine derivatives with desired properties.

Stereoselective Synthesis: The use of chiral starting materials, such as L-cysteine, inherently leads to stereoselective synthesis, yielding enantiomerically enriched products rsc.orgdiva-portal.orgresearchgate.netrsc.orgvulcanchem.com. Furthermore, multicomponent reactions involving chiral auxiliaries or catalysts can also impart stereocontrol. For example, protocols utilizing chiral amino acids like L-proline have been developed for the stereoselective synthesis of spiro-thiazolidines rsc.orgrsc.orgtandfonline.comtandfonline.com. These methods often involve the formation of azomethine ylides, which then undergo stereoselective 1,3-dipolar cycloaddition reactions.

Regioselective Synthesis: Regioselectivity is important when multiple reactive sites are present. For instance, in reactions involving unsymmetric thioureas and maleic acid derivatives, regioselectivity can be influenced by steric factors, solvent polarity, and the nature of the maleic acid derivative rsc.orgresearchgate.net. Multicomponent reactions, such as those forming spiro-heterocycles, are often designed to be regioselective, ensuring the desired connectivity of the newly formed ring system tsijournals.comcornell.edu.

Derivatization and Scaffold Modification of the this compound Core

Once the this compound core is synthesized, it can be further modified through various derivatization reactions to create a diverse range of compounds.

Functionalization of the Carboxylic Acid Group: If synthesized from L-cysteine, the resulting this compound-4-carboxylic acid can undergo reactions typical of carboxylic acids, such as esterification, amidation, or reduction vulcanchem.com. For instance, esterification could be employed to improve solubility or prepare the compound for further transformations.

Alkylation and Acylation: The nitrogen atom within the thiazolidine ring can be a site for alkylation or acylation reactions, introducing new substituents and altering the electronic and steric properties of the molecule researchgate.netplos.org. For example, thiazolidine-2-thione derivatives can be alkylated on the nitrogen atom researchgate.netplos.org.

C-H Functionalization: While not directly demonstrated for this compound itself, C-H functionalization strategies are being developed for related thiazolidinedione scaffolds, enabling the direct introduction of substituents onto aromatic or heteroaromatic rings tethered to the thiazolidine core nih.gov.

Oxidation: The sulfur atom in the thiazolidine ring can potentially be oxidized to sulfoxides or sulfones, leading to different chemical properties and reactivity rsc.org. However, specific examples for the this compound core are not detailed in the provided literature.

The ability to synthesize and derivatize the this compound scaffold offers significant potential for developing novel compounds with tailored chemical and biological properties.

Compound List:

this compound

Cysteamine (2-aminoethanethiol)

Propionaldehyde (Propanal)

L-Cysteine

this compound-4-carboxylic acid

Thiazolidine

Thiazolidinedione (TZD)

Thiazolidine-2-thione

Isatin

Isoniazid

Mercaptoacetic acid

Benzaldehyde

Thiazoline

Thiazole

Synthesis of N-Substituted Thiazolidine Derivatives

Introducing substituents onto the nitrogen atom (N3) of the thiazolidine ring is a common strategy for modifying molecular properties. While many literature examples focus on N-substitution of thiazolidine-2,4-diones (TZDs) or 4-thiazolidinones, these methodologies are generally applicable to saturated thiazolidine systems.

N-alkylation and N-acylation are prevalent methods. For instance, N-alkylation of thiazolidine-2,4-diones typically involves reacting the parent heterocycle with alkyl or benzyl (B1604629) halides in the presence of a base, such as potassium carbonate (K₂CO₃), often in polar aprotic solvents like N,N-dimethylformamide (DMF) sbmu.ac.irsbmu.ac.ir. These reactions can proceed under moderate heating conditions mdpi.com. Such strategies are transferable to saturated thiazolidines, where the nitrogen atom can be readily functionalized using similar electrophilic reagents.

Table 2: N-Substitution Methodologies (Illustrative Examples from Thiazolidine-2,4-diones)

| Reaction Type | Substrate | Reagents | Conditions | Yield | Citation(s) |

| N-Alkylation | Thiazolidine-2,4-dione | Substituted benzyl halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Heating | Good | sbmu.ac.irsbmu.ac.ir |

| N-Alkylation | Thiazolidine-2,4-dione | Alkyl bromoacetate (B1195939), Base | Reflux | N/A | researchgate.net |

| N-Acylation | Thiazolidine-2,4-dione | Chloroacetyl chloride, Base (e.g., NaOH) | Reflux | 76% | ijpbs.com |

Preparation of 2-Substituted and 4-Substituted Thiazolidine Derivatives

2-Substituted Derivatives: The introduction of substituents at the C2 position of the thiazolidine ring is primarily achieved through the initial condensation step, as described in section 2.1. The choice of aldehyde or ketone dictates the substituent at C2. For example, using propanal in the condensation with cysteamine directly installs an ethyl group at the C2 position, yielding this compound. As noted, the reaction of cysteine with various aldehydes provides 2-substituted thiazolidine-4-carboxylic acids researchgate.net, demonstrating the versatility of this approach for creating diverse 2-substituted saturated thiazolidines.

4-Substituted Derivatives: Functionalization at the C4 position of saturated thiazolidines is less commonly detailed in the provided literature compared to C2 or N3 substitutions, especially for simple saturated thiazolidines. However, the synthesis of 2-substituted thiazolidine-4-carboxylic acids researchgate.net and their subsequent conversion into 2-substituted thiazolidine-4-carboxamides uzh.ch represent significant methods for functionalizing the C4 position. These methods introduce a carboxylic acid or carboxamide moiety at C4, which can then be further derivatized. For instance, coupling 2-substituted thiazolidine-4-carboxylic acids with amines or amino esters allows for the stereoselective synthesis of corresponding carboxamide derivatives uzh.ch.

Incorporation into Polyheterocyclic Systems

The thiazolidine scaffold can be effectively integrated into larger, more complex polyheterocyclic systems, leading to molecules with enhanced or novel properties. Several advanced synthetic strategies facilitate such incorporations:

Cascade Reactions: Multicomponent and cascade reactions offer efficient routes to complex heterocycles. For example, a five-component cascade reaction involving cysteamine hydrochloride, acetophenones, aromatic aldehydes, nitroketene N,S-acetals, and cyanoacetohydrazide has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives rsc.org. These reactions are characterized by their operational simplicity, use of readily available starting materials, and often provide high yields under environmentally friendly conditions.

Hybrid Structures: The thiazolidine motif can be linked or fused with other heterocyclic systems to create hybrid molecules. The synthesis of thiazole-thiazolidine hybrids has been achieved through three-component one-pot reactions involving substituted aldehydes, an ethyl 2-(2-amino-thiazol-4-yl)acetate, and 2-mercaptoacetic acid researchgate.net. Similarly, novel acridine-thiazolidine-2,4-dione hybrids have been synthesized by coupling acridine (B1665455) derivatives with thiazolidine-2,4-dione frameworks, demonstrating the construction of complex molecules with potential therapeutic applications mdpi.com.

Complex Assemblies: Beyond simple fused systems, thiazolidine rings can form part of more elaborate assemblies. Research has explored bi- and tricyclic assemblies of 1,3-thiazoline/thiazolidine rings linked by exocyclic double bonds, leading to structures like oligorhodanines and diazadithiafulvalenes, which have found applications as sensitizing dyes and organic semiconductors researchgate.net.

Table 3: Incorporation of Thiazolidine Motifs into Polyheterocyclic Systems

| Reaction Type | Key Reactants | Product Type | Conditions | Application/Note | Citation(s) |

| Five-component cascade reaction | Cysteamine HCl, Acetophenones, Aromatic Aldehydes, Nitroketene N,S-acetal, Cyanoacetohydrazide | Thiazolo[3,2-a]pyridine derivatives | Ethanol, Reflux | Highly functionalized, High yields | rsc.org |

| Three-component reaction | Substituted Aldehydes, Ethyl 2-(2-amino-thiazol-4-yl)acetate, 2-Mercaptoacetic acid | Thiazole-thiazolidine hybrids | One-pot, Green synthetic approach | N/A | researchgate.net |

| Coupling and Condensation | Acridine derivatives, Thiazolidine-2,4-dione derivatives, Aryl acetamido-ether linkers | Acridine-thiazolidine-2,4-dione hybrids | Multi-step synthesis | Potential antitumor agents | mdpi.com |

| Condensation of Amino-thiols with Aldehydes | Cysteine, Aromatic Aldehydes | 2-Substituted Thiazolidine-4-carboxylic acids | Boiling acidified methanol | Stereoselective synthesis | researchgate.net |

| Coupling of Thiazolidine-4-carboxylic acids | 2-Substituted Thiazolidine-4-carboxylic acids, Amines or Amino esters | 2-Substituted Thiazolidine-4-carboxamides | Coupling agents | Stereoselective synthesis | uzh.ch |

Compound List

this compound

Thiazolidine

Cysteamine

Propanal

(R)-Cysteine

Salicylaldehyde

4-Nitrobenzaldehyde

Thiazolidine-2,4-dione (TZD)

Substituted benzyl halides

Alkyl bromoacetate

Chloroacetyl chloride

Acridine derivatives

Thiazolo[3,2-a]pyridine derivatives

Thiazole-thiazolidine hybrids

Acridine-thiazolidine-2,4-dione hybrids

2-Substituted Thiazolidine-4-carboxylic acids

2-Substituted Thiazolidine-4-carboxamides

Oligorhodanines

Diazadithiafulvalenes

Rhodanine

Mechanistic Insights into the Reactivity and Chemical Transformations of 2 Ethylthiazolidine

Fundamental Reaction Mechanisms of Thiazolidine (B150603) Formation

The formation of the thiazolidine ring system, including 2-ethylthiazolidine, is a classic example of heterocyclic synthesis involving a condensation and cyclization sequence. The fundamental mechanism involves the reaction of a β-aminothiol with an aldehyde or a ketone. Specifically for this compound, the reactants are cysteamine (B1669678) (2-aminoethanethiol) and propanal.

The general reaction can be summarized as follows:

Nucleophilic Addition: The amine group of cysteamine attacks the carbonyl carbon of propanal.

Dehydration: A molecule of water is eliminated to form a Schiff base intermediate.

Intramolecular Cyclization: The sulfhydryl group attacks the imine carbon, leading to the formation of the this compound ring.

Solvent Effects: Solvents can affect the reaction by stabilizing intermediates and transition states. Polar protic solvents, such as water or ethanol, can facilitate the initial nucleophilic attack and the proton transfer steps involved in dehydration through hydrogen bonding. However, in some cases, aprotic solvents may be preferred to shift the equilibrium towards the product by allowing for the efficient removal of water. Studies on related syntheses have shown that solvents like acetonitrile can be highly effective. nih.gov The choice of solvent can also influence the ring-chain equilibrium of the final product.

Catalytic Effects: Both acid and base catalysis can be employed to accelerate thiazolidine formation.

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the amine. It also facilitates the dehydration step.

Base Catalysis: A base can deprotonate the thiol group, forming a more potent thiolate nucleophile, which can accelerate the final ring-closing step. Some modern protocols have even explored the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of related thiazolidine-2-thiones, highlighting the importance of base catalysis in these cyclizations. nih.gov

The selection of appropriate solvents and catalysts is crucial for optimizing the synthesis of this compound, often leading to higher yields and shorter reaction times.

| Condition | Effect on Thiazolidine Formation | Rationale |

| Polar Protic Solvents | Can increase the rate of initial addition and proton transfer. | Stabilizes charged intermediates and transition states through hydrogen bonding. |

| Aprotic Solvents | Can favor product formation by facilitating water removal. | Shifts the reaction equilibrium towards the cyclized product. |

| Acid Catalyst | Accelerates the nucleophilic attack on the carbonyl and dehydration. | Protonates the carbonyl group, increasing its electrophilicity. |

| Base Catalyst | Can accelerate the ring-closing step. | Deprotonates the thiol to form a more nucleophilic thiolate. |

Ring-Opening and Ring-Closing Equilibria

The this compound ring is not static and can exist in a dynamic equilibrium with its open-chain Schiff base form (N-(ethylidene)ethanethiol). This ring-opening and ring-closing process is a key characteristic of the thiazolidine system. researchgate.net The equilibrium is typically influenced by factors such as pH, solvent, and temperature.

The ring-opening is essentially the reverse of the cyclization step in its formation. It is often initiated by the protonation of the ring nitrogen, particularly under acidic conditions. This makes the C2 carbon more electrophilic and susceptible to cleavage of the carbon-sulfur bond, leading back to the iminium ion, which can then be hydrolyzed to the starting materials.

Conversely, in neutral or basic conditions, the equilibrium generally favors the closed-ring thiazolidine structure, which is thermodynamically more stable. The position of this equilibrium is crucial for the compound's stability and reactivity. Rate and equilibrium constants for the opening and closing of similar 2-substituted thiazolidine rings have been measured, demonstrating that these processes can be rapid. researchgate.net This dynamic nature is fundamental to the chemical behavior of this compound.

Stereochemical Evolution and Epimerization Studies in Thiazolidine Chemistry

Stereochemistry is a critical aspect of thiazolidine chemistry, particularly when chiral precursors are used. If a chiral β-aminothiol is used in the synthesis, the resulting thiazolidine can possess stereocenters. For this compound derived from the achiral cysteamine, a stereocenter is created at the C2 position upon cyclization. In the absence of any chiral influence, this results in a racemic mixture of (R)-2-ethylthiazolidine and (S)-2-ethylthiazolidine.

A key phenomenon in the stereochemistry of 2-substituted thiazolidines is epimerization at the C2 carbon. This process involves the conversion of one stereoisomer into another. Epimerization can occur readily through the ring-opening and ring-closing equilibrium. The C2-S bond can break to form the achiral Schiff base intermediate, and subsequent ring-closure can occur from either face of the imine, leading to racemization or equilibration of diastereomers if another chiral center is present. The stereochemical outcome of thiazolidine synthesis can be highly dependent on reaction conditions, with some methods achieving excellent stereoselectivity. researchgate.net

Oxidation Reactions and Pathways to Thiazolines

Thiazolidines can be oxidized to form 2-thiazolines, which are five-membered heterocyclic compounds containing a C=N double bond within the ring. rsc.org This transformation involves the formal removal of two hydrogen atoms, one from the C2 position and one from the nitrogen atom of the thiazolidine ring.

The oxidation of this compound to 2-ethyl-2-thiazoline is a common transformation. Various oxidizing agents can be used to achieve this conversion. The reaction mechanism generally involves the initial formation of an intermediate that can then eliminate H2 to form the more conjugated thiazoline ring system. The synthesis of thiazolines from their corresponding thiazolidines is an important method for accessing these valuable structural motifs. researchgate.net

Common oxidants used for similar transformations include:

Manganese dioxide (MnO2)

Potassium permanganate (KMnO4) rsc.orgresearchgate.net

Sulfur in a high-boiling solvent rsc.orgresearchgate.net

The resulting 2-ethyl-2-thiazoline is an important compound in its own right, often found as a flavor component in foods.

| Oxidizing Agent | Typical Outcome | Reference |

| Potassium Permanganate (KMnO4) | Formation of thiazoles under phase-transfer conditions. | rsc.orgresearchgate.net |

| Sulfur | Can lead to the formation of thiazoles. | rsc.orgresearchgate.net |

| Peracetic Acid | Can result in ring-opening to form sulfonic acids. | rsc.org |

| Oxone® | May cause ring-opening to form disulfides. | researchgate.net |

Reactivity at the Nitrogen, Sulfur, and Alkyl Positions of the Thiazolidine Ring

The this compound molecule possesses several reactive sites: the secondary amine nitrogen, the thioether sulfur, and the C-H bonds, particularly at the C2 position.

Reactivity at the Nitrogen: The nitrogen atom in the thiazolidine ring behaves as a typical secondary amine. It is nucleophilic and can react with a variety of electrophiles. Common reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylthiazolidines.

N-Alkylation: Reaction with alkyl halides to form N-alkylthiazolidinium salts.

N-Sulfonylation: Reaction with sulfonyl chlorides to form N-sulfonylthiazolidines.

Reactivity at the Sulfur: The sulfur atom is a thioether and is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide and, under stronger conditions, the sulfone. These oxidations can significantly alter the chemical and electronic properties of the ring.

Reactivity at the Alkyl Positions:

C2 Position: The hydrogen atom at the C2 position (attached to the same carbon as the ethyl group) can exhibit some acidity. This acidity is enhanced if an electron-withdrawing group is placed on the nitrogen atom. Deprotonation at this position with a strong base would generate a carbanion that could then react with electrophiles, allowing for further functionalization at the C2 position.

Ethyl Group: The ethyl group itself is generally unreactive, consisting of sp3-hybridized carbons. However, under radical conditions, halogenation could potentially occur at the methylene (B1212753) or methyl positions.

Advanced Spectroscopic Characterization and Elucidation of 2 Ethylthiazolidine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule. For 2-Ethylthiazolidine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for comprehensive structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

¹H NMR spectroscopy reveals the different types of protons present in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling. ¹³C NMR spectroscopy, on the other hand, provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons, a quartet for the methylene (B1212753) protons adjacent to the methyl group), the ring methylene protons (CH₂), the methine proton (CH) at the 2-position, and the N-H proton if it is not exchanged or if the compound is a secondary amine. The ¹³C NMR spectrum would similarly display signals corresponding to each unique carbon atom. The chemical shifts and splitting patterns are diagnostic for confirming the presence of the thiazolidine (B150603) ring and the ethyl substituent.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~0.9-1.2 (triplet) | ~10-15 |

| Ethyl CH₂ | ~1.5-1.8 (quartet) | ~20-25 |

| Ring CH₂ (C5) | ~2.8-3.5 (multiplet) | ~30-40 |

| Ring CH₂ (C4) | ~3.0-3.8 (multiplet) | ~40-50 |

| Ring CH (C2) | ~4.0-4.5 (multiplet) | ~55-65 |

| N-H | Variable (broad singlet) | - |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar couplings, confirming which protons are vicinal (through-bond). For this compound, COSY would reveal coupling between the ethyl CH₃ and CH₂ protons, and potentially between the ring protons, helping to piece together the molecular framework. emerypharma.comepfl.chsdsu.eduresearchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is invaluable for assigning ¹³C signals based on their directly attached protons. For instance, it would link the CH protons to the C2 carbon, the CH₂ protons to C4 and C5, and the ethyl protons to their respective carbons. rsc.orgemerypharma.comepfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the connectivity of groups, such as the attachment of the ethyl group to the C2 position of the thiazolidine ring, and for assigning quaternary carbons (if present). rsc.orgemerypharma.comepfl.chwisc.edusdsu.edu

Dynamic NMR Studies and Conformational Interconversion

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at varying temperatures to investigate dynamic processes such as conformational changes, restricted rotation, or tautomerization. If this compound undergoes ring inversion or restricted rotation around bonds, DNMR could reveal these processes by observing changes in peak shapes, chemical shifts, or the coalescence of signals at specific temperatures. tandfonline.comlibretexts.orgbiorxiv.orgnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for providing insights into its structure through fragmentation patterns.

Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum directly indicates the molecular mass of the compound. For this compound (C₅H₁₁NS), the calculated monoisotopic mass is approximately 117.056 g/mol . The presence of this peak confirms the molecular formula. chemguide.co.ukmsu.edusavemyexams.com

Fragmentation Patterns: Upon electron ionization, the molecular ion can fragment into smaller, charged ions and neutral radicals. Characteristic fragmentation pathways for thiazolidines and ethyl groups can include the loss of the ethyl group (e.g., C₂H₅•), cleavage of C-N or C-S bonds within the ring, or loss of small molecules. Analyzing these fragment ions (e.g., m/z values) helps to confirm the structural features. For instance, a fragment corresponding to the loss of the ethyl radical (29 amu) or the thiazolidine ring itself would be indicative. noveltyjournals.comresearchgate.netchemguide.co.ukmsu.edulibretexts.orglibretexts.orgsavemyexams.com

Table 2: Expected Mass Spectrometric Data (Illustrative)

| Ion Type | Expected m/z | Description |

| Molecular Ion | ~117 | [M]⁺, confirmation of molecular weight |

| Fragment Ion | ~88 | Loss of ethyl radical (C₂H₅•) |

| Fragment Ion | ~72 | Loss of C₂H₅• and CH₂ |

| Fragment Ion | ~58 | Loss of ethyl group and ring fragmentation |

Note: Actual m/z values and intensities depend on the ionization method and instrument.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations.

For this compound, characteristic absorption bands would be expected for:

C-H Stretching: Aliphatic C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. vscht.czuc.educore.ac.ukuniroma1.itpressbooks.pub

C-N Stretching: The carbon-nitrogen single bond in the ring can contribute to absorption in the 1000-1250 cm⁻¹ region. uc.eduuniroma1.it

C-S Stretching: The carbon-sulfur bond typically shows absorption in the 600-800 cm⁻¹ region, though it can be weak or difficult to assign definitively. uc.eduuniroma1.it

N-H Stretching: If the compound is a secondary amine (N-H), a broad absorption band is expected in the 3300-3500 cm⁻¹ region. vscht.czuc.educore.ac.ukuniroma1.it

Table 3: Characteristic IR Absorption Bands (Illustrative)

| Functional Group/Bond | Expected Absorption (cm⁻¹) | Intensity |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| N-H stretch (secondary amine) | 3300-3500 | Medium |

| C-N stretch | 1000-1250 | Medium |

| C-S stretch | 600-800 | Weak-Medium |

Note: The exact positions and intensities can vary based on the molecular environment.

Computational and Theoretical Investigations of 2 Ethylthiazolidine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are instrumental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For thiazolidine (B150603) derivatives, DFT calculations, often using the B3LYP functional, have proven to be a powerful tool for determining molecular properties. niscpr.res.innih.gov

The process of geometry optimization using DFT begins with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy of the molecule. This iterative process continues until a stationary point on the potential energy landscape is found, which typically corresponds to a stable conformer (a local minimum). By exploring different starting geometries, it is possible to map out the energy landscape and identify the most stable conformations of 2-Ethylthiazolidine. For example, studies on related thiazolidine structures have used DFT with basis sets like 6-311++G(d,p) to achieve reliable geometry optimizations. niscpr.res.inscispace.com

Table 1: Example of DFT Functionals and Basis Sets Used in Thiazolidine Studies

| Computational Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | Geometry Optimization | researchgate.net |

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | niscpr.res.in |

This table represents methods commonly used for thiazolidine derivatives, illustrating typical computational approaches.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. niscpr.res.in The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.inirjweb.com

For thiazole-containing compounds, the HOMO is often localized over the more electron-rich parts of the molecule, such as the thiazole ring itself. niscpr.res.in The distribution of these orbitals provides insight into the sites susceptible to electrophilic and nucleophilic attack. The energy gap can be used to understand the charge transfer interactions occurring within the molecule. irjweb.com In computational studies of various thiazolidinone derivatives, the HOMO-LUMO gap has been calculated to predict their bioactivity and potential for intramolecular charge transfer. niscpr.res.innih.gov

Table 2: Conceptual DFT Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It is the potential created in the space around a molecule by its electrons and nuclei. nih.gov MESP surfaces are typically mapped onto the electron density surface, using a color scale to represent different potential values.

Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net MESP analysis is particularly useful for identifying sites of intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological receptor. nih.gov For various thiazolidine-2,4-dione derivatives, MESP surfaces have been calculated to explain their electronic activity and identify potential sites for electrophilic and nucleophilic attacks. researchgate.netscispace.com The oxygen atoms of the carbonyl groups in such molecules, for instance, typically show regions of strong negative electrostatic potential. researchgate.net

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which contains a five-membered ring and an ethyl substituent, numerous conformers are possible due to rotations around single bonds and the puckering of the thiazolidine ring.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a mechanistic understanding that can be difficult to obtain through experiments alone. For thiazolidine derivatives, computational studies can elucidate mechanisms such as ring-opening reactions, protonation/deprotonation equilibria, and reactions with electrophiles or nucleophiles. nih.gov

By mapping the reaction pathway from reactants to products, researchers can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction. DFT methods are commonly used to calculate the geometries and energies of reactants, products, and transition states. For instance, quantum chemical approaches have been used to predict the pKa values of 2-imino-thiazolidinone, which is crucial for understanding its reactivity and how it might behave in different chemical environments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Heterocyclic Synthesis

The thiazolidine (B150603) core is a well-established and valuable scaffold in organic synthesis, serving as a precursor for a wide array of more complex heterocyclic systems. nih.gov 2-Ethylthiazolidine functions as a key building block in this context. The stability of the thiazolidine ring, coupled with the reactivity at both the nitrogen atom and the C2 position, allows for its use in constructing diverse molecular architectures.

One of the primary synthetic transformations of 2-substituted thiazolidines is their oxidation to the corresponding 2-thiazolines, which are themselves important structural motifs in pharmaceuticals and agrochemicals. Furthermore, the nitrogen atom of the this compound ring can be functionalized through reactions such as acylation or alkylation, enabling the attachment of various substituents. This modification is a common strategy for creating libraries of compounds for biological screening. mdpi.com The synthesis of thiazolidinones and thiazolidinediones, potent pharmacophores, often proceeds through intermediates that share the fundamental thiazolidine structure, highlighting the foundational role of compounds like this compound in medicinal chemistry and drug discovery. frontiersin.org

Utilization in Derivatization for Analytical Chemical Methods (e.g., Trace Aldehyde Analysis)

A significant application of the chemistry underlying this compound is in the sensitive detection of volatile aldehydes. Specifically, this compound is formed in situ through the reaction of propionaldehyde (B47417) with cysteamine (B1669678) (2-aminoethanethiol). This derivatization method is highly effective for the quantitative analysis of trace levels of aldehydes in various matrices, including food, beverages, and environmental samples. rsc.org

The reaction proceeds under mild conditions, typically at room temperature and neutral pH, which prevents the degradation of the sample matrix that can occur with harsher derivatization reagents. rsc.org The resulting this compound is a stable, less volatile derivative that can be readily analyzed using gas chromatography (GC), often coupled with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. mdpi.com This method allows for the detection of aldehydes at levels as low as picograms. mdpi.com

The physical properties of this compound and related 2-alkylthiazolidines have been characterized to support their use as analytical standards in these methods.

| Compound | Original Aldehyde | Molecular Weight (g/mol) | Boiling Point (°C/Torr) | NPD Detectability (pg) |

|---|---|---|---|---|

| 2-Methylthiazolidine | Acetaldehyde | 103.06 | 37/5 | 7.13 |

| This compound | Propionaldehyde | 117.06 | 48/5 | 10.0 |

| 2-Propylthiazolidine | Butyraldehyde | 131.06 | 58-60/4 | 14.4 |

| 2-Isopropylthiazolidine | Isobutyraldehyde | 131.06 | 51-52/4 | 12.5 |

| 2-Butylthiazolidine | Pentylaldehyde | 145.06 | 77-79/4 | 19.5 |

Development of Bioorthogonal Ligation Chemistries Involving Thiazolidine Rings

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The formation of a thiazolidine ring is a prime example of a bioorthogonal ligation reaction. This chemistry is employed to chemoselectively label peptides, proteins, and even living cells under physiological conditions. acs.org

The reaction involves the condensation of a molecule containing an N-terminal cysteine residue with a molecule bearing an aldehyde group. The nucleophilic thiol and amine groups of the cysteine react with the aldehyde to form a stable thiazolidine linkage. nih.gov This process is highly specific, proceeds rapidly in aqueous media, and does not require toxic catalysts or reducing agents, making it ideal for biological applications. acs.org While the reactants are typically complex biomolecules, the core reaction is identical to the formation of this compound from cysteamine and propionaldehyde. This ligation strategy has become a powerful tool for studying biomolecules in their natural environment, enabling applications from cellular imaging to understanding protein function. orientjchem.org

Exploration of this compound and its Derivatives as Ligands in Coordination Chemistry

The sulfur and nitrogen atoms within the thiazolidine ring possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. Thiazolidine derivatives have been explored as ligands in coordination chemistry, forming stable complexes with various transition metals. acs.org For instance, thiazolidine-containing ligands have been shown to coordinate with metals such as silver (Ag), gold (Au), and palladium (Pd). rsc.orge3s-conferences.org

The coordination can occur through the sulfur atom (a soft donor) or the nitrogen atom (a harder donor), and in some cases, the ring can act as a bidentate ligand. acs.org This versatility allows for the design of coordination compounds with specific geometries and electronic properties. While research has often focused on more complex derivatives like thiazolidinones or thiazolidine-thioureas, the fundamental coordinating ability is inherent to the thiazolidine scaffold of this compound. rsc.orgacs.org These metal complexes are investigated for applications in catalysis, with some palladium-thiazolidine complexes showing activity in cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. e3s-conferences.org

Potential in Polymer Chemistry and Advanced Material Design

The thiazolidine moiety is being increasingly integrated into polymer science to create advanced materials with tailored functionalities. One innovative strategy involves polymerizing a monomer containing a pendant thiazolidine ring. Subsequent ring-opening of the thiazolidine in the polymer side-chain exposes reactive amine and thiol groups. nih.gov These nucleophilic sites can then be modified in a post-polymerization step, allowing for the one-pot introduction of two distinct functional groups onto each repeating unit of the polymer. This approach provides a versatile platform for creating complex and multifunctional macromolecules. nih.gov

Furthermore, thiazolidinone and thiazolidinedione derivatives, which can be synthesized from thiazolidine precursors, have been incorporated into polymer matrices. researchgate.net For example, thiazolidinedione derivatives have been blended into acrylic emulsion polymers to create coatings that moderate bacterial biofilm formation. nih.gov Polymers containing the thiazolidinone moiety have also been investigated for their optical properties, with potential applications in photonics and optoelectronics, such as reversible optical data storage. researchgate.net These examples demonstrate the potential for using the structural and reactive features of the this compound scaffold in the design of functional polymers and advanced materials.

Future Directions and Emerging Research Avenues for 2 Ethylthiazolidine

Development of Green Chemistry Approaches for Synthesis

The drive towards sustainable chemical manufacturing necessitates the exploration of greener synthetic routes for 2-Ethylthiazolidine. Research in this area could focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. Potential strategies include:

Solvent Optimization: Investigating the use of water, supercritical fluids, or bio-based solvents as alternatives to traditional organic solvents, aligning with green chemistry principles.

Catalysis: Exploring the efficacy of heterogeneous catalysts, organocatalysts, or biocatalysts for the condensation reaction between cysteamine (B1669678) and propionaldehyde (B47417), aiming for higher selectivity, milder reaction conditions, and easier catalyst recovery and reuse. Microwave-assisted synthesis has also shown promise in accelerating thiazolidine (B150603) formation with improved yields and reduced reaction times compared to conventional heating jocpr.comfarmaciajournal.com.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing by-product formation.

| Green Synthesis Parameter | Current Practice (General Thiazolidines) | Emerging Green Approaches for this compound | Potential Impact |

| Solvent | Organic solvents (e.g., ethanol, toluene) | Water, Deep Eutectic Solvents (DESs), solvent-free | Reduced waste, lower toxicity |

| Catalyst | Acid catalysts (e.g., HCl, ZnCl2), bases | Heterogeneous catalysts, organocatalysts, enzymes | Improved selectivity, recyclability |

| Energy Input | Conventional heating, reflux | Microwave irradiation, ultrasound | Reduced reaction time, lower energy consumption |

| Waste Generation | Moderate by-products | Minimized by-products, higher atom economy | Improved sustainability |

Exploration of Unconventional Reactivity and Novel Rearrangements

Beyond its direct synthesis, the inherent chemical structure of this compound offers potential for novel transformations. Research could delve into exploring its reactivity under various conditions, leading to new derivatives or functionalized compounds. This includes:

Ring Modifications: Investigating ring-opening, ring-expansion, or ring-contraction reactions that could yield novel sulfur- and nitrogen-containing heterocycles.

Functionalization: Exploring selective functionalization at different positions of the thiazolidine ring, potentially through C-H activation or directed metallation, to create libraries of derivatives with tailored properties.

Cascade Reactions: Designing cascade or domino reactions where the initial formation or transformation of the thiazolidine ring triggers subsequent reactions, leading to complex molecular architectures in a single synthetic operation acs.orgclockss.org. Studies on other thiazolidine derivatives have shown potential for photochemical rearrangements, yielding fused cyclopropathiazolidine structures rsc.org.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of this compound production. Flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity researchgate.netrsc.org.

Process Intensification: Developing continuous flow protocols for the synthesis of this compound could allow for higher throughput, better heat and mass transfer, and safer handling of potentially reactive intermediates.

Automation: Integrating automated synthesis platforms could enable rapid optimization of reaction conditions, facilitate library synthesis of related compounds, and improve reproducibility. This approach is particularly valuable for flavor compounds where precise control over composition is critical.

On-Demand Synthesis: Flow chemistry allows for on-demand production, reducing the need for large-scale storage and mitigating issues related to the stability of certain chemical intermediates or products.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be achieved through advanced in-situ spectroscopic techniques. Real-time monitoring of reactions provides critical insights into the formation of intermediates, transition states, and by-products, enabling targeted optimization.

Spectroscopic Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can provide detailed kinetic and mechanistic information during the reaction process researchgate.netnarrax.org. For instance, NMR has been used to study thiazolidine ring formation and interconversions under varying pH conditions researchgate.net.

Mechanistic Elucidation: By correlating spectroscopic data with computational modeling, researchers can gain a comprehensive understanding of reaction pathways, identify rate-determining steps, and pinpoint factors influencing selectivity and yield.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of synthetic routes and the prediction of molecular properties for this compound and its derivatives.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict reaction barriers, transition states, and the stability of intermediates, guiding experimental efforts towards the most promising reaction pathways acs.orgjmchemsci.comgrowingscience.comrsc.orgnih.gov.

Structure-Activity Relationships (SAR): Computational tools can help in understanding how structural modifications to the this compound molecule might influence its properties, such as flavor profile or reactivity, enabling targeted synthesis of novel analogs.

Virtual Screening and Design: Computational methods can be used for virtual screening of potential reaction conditions or catalysts, as well as for the de novo design of novel thiazolidine derivatives with desired characteristics, accelerating the discovery process.

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for 2-Ethylthiazolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of ethylamine derivatives with carbonyl-containing precursors (e.g., aldehydes or ketones). Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts such as Lewis acids (e.g., ZnCl₂) . Optimization requires systematic variation of these parameters and monitoring via TLC or HPLC. Kinetic studies can further identify rate-limiting steps .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H, ¹³C) to confirm ring structure and substituents. For example, the thiazolidine ring protons appear as distinct multiplet signals between δ 3.0–4.5 ppm .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- Elemental Analysis : Verify empirical formula (C₅H₁₁NS) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial screening (e.g., agar diffusion against E. coli or S. aureus). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments (n=3) to ensure statistical validity .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with electron-withdrawing vs. electron-donating substituents?

- Methodological Answer : Computational tools (DFT, Gaussian) model transition states and intermediate stability. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by ethylamine. In contrast, electron-donating groups (e.g., -OCH₃) stabilize intermediates, requiring higher temperatures . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is critical .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables like solvent (DMSO vs. water), cell line origins, and assay protocols.

- Reproducibility Checks : Replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines).

- Structure-Activity Relationship (SAR) : Test analogs to isolate confounding structural factors (e.g., stereochemistry) .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydrolysis in aqueous environments. Key parameters include pH (5.0–7.4), temperature (37°C), and ionic strength. Validate predictions via LC-MS/MS to detect degradation products (e.g., thiol intermediates) .

Q. What advanced statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Identify outliers or clustering in high-throughput datasets .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Section : Specify molar ratios, solvent volumes, and equipment (e.g., "refluxed at 80°C for 12 h under N₂").

- Supporting Information : Include raw NMR spectra, chromatograms, and crystallographic data (if available).

- FAIR Principles : Share datasets in repositories like Zenodo with DOI links .

Q. What are the best practices for reporting contradictory kinetic data in publications?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., humidity, light exposure).

- Error Analysis : Report confidence intervals and systematic vs. random errors.

- Peer Review : Preprint submissions (e.g., ChemRxiv) allow community feedback before formal publication .

Table: Common Analytical Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。